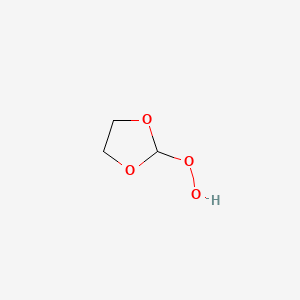
1,3-Dioxolane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-2-peroxol is an organic peroxide compound characterized by a five-membered ring containing two oxygen atoms and a peroxide group
Preparation Methods
1,3-Dioxolane-2-peroxol can be synthesized through several methods. One common approach involves the reaction of 1,3-dioxolane with hydrogen peroxide in the presence of an acid catalyst. This reaction typically occurs under mild conditions and yields the desired peroxide compound. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1,3-Dioxolane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group in this compound makes it a strong oxidizing agent. It can oxidize a wide range of organic substrates, including alcohols, aldehydes, and ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 1,3-dioxolane.
Substitution: The peroxide group can be substituted by nucleophiles, resulting in the formation of various derivatives. Common reagents for these reactions include halides and amines.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce reduced forms of the starting material.
Scientific Research Applications
1,3-Dioxolane-2-peroxol has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: Research into its potential as a biocidal agent is ongoing, given its strong oxidizing properties.
Medicine: There is interest in its potential use in drug synthesis and as a sterilizing agent.
Industry: It is used in the polymer industry for initiating polymerization reactions and in the production of certain types of plastics.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-2-peroxol primarily involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can then interact with various molecular targets, leading to oxidation reactions. The pathways involved include the formation of hydroxyl radicals and other reactive intermediates that can oxidize organic substrates.
Comparison with Similar Compounds
1,3-Dioxolane-2-peroxol can be compared with other similar compounds, such as:
1,2-Dioxolane: Another peroxide compound with a similar structure but different reactivity and applications.
1,3-Dioxane: A related compound with a six-membered ring, used primarily as a solvent and in polymer chemistry.
γ-Valerolactone: A green solvent with similar applications in organic synthesis but different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the peroxide group, which imparts strong oxidizing properties and makes it suitable for a range of applications in synthesis and industry.
Properties
CAS No. |
5771-94-8 |
|---|---|
Molecular Formula |
C3H6O4 |
Molecular Weight |
106.08 g/mol |
IUPAC Name |
2-hydroperoxy-1,3-dioxolane |
InChI |
InChI=1S/C3H6O4/c4-7-3-5-1-2-6-3/h3-4H,1-2H2 |
InChI Key |
DTLTZTBFYLEUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















